molecular formula C22H26O3 B12569699 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- CAS No. 591249-02-4

1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl-

Cat. No.: B12569699
CAS No.: 591249-02-4
M. Wt: 338.4 g/mol
InChI Key: GSBNTHXIXXLLNB-UHFFFAOYSA-N
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Description

1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- is an organic compound that belongs to the class of diketones Diketones are characterized by having two ketone groups in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 3-hydroxybenzaldehyde and acetophenone, followed by a series of steps including reduction and oxidation to introduce the decanedione moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the diketone groups would yield diols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets would depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1,4-Decanedione: Lacks the phenyl and hydroxyphenyl groups, making it less complex.

    1,4-Decanedione, 1-phenyl-: Similar structure but without the hydroxyphenyl group.

    1,4-Decanedione, 1-(3-hydroxyphenyl)-: Similar but lacks the second phenyl group.

Uniqueness

1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- is unique due to the presence of both phenyl and hydroxyphenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide enhanced properties compared to similar compounds.

Properties

CAS No.

591249-02-4

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-phenyldecane-1,4-dione

InChI

InChI=1S/C22H26O3/c1-2-3-4-8-14-21(24)20(17-10-6-5-7-11-17)16-22(25)18-12-9-13-19(23)15-18/h5-7,9-13,15,20,23H,2-4,8,14,16H2,1H3

InChI Key

GSBNTHXIXXLLNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CC(=O)C1=CC(=CC=C1)O)C2=CC=CC=C2

Origin of Product

United States

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